Cas no 2294-91-9 (1H-Indene, 3-ethyl-)
1H-Indene, 3-ethyl- structure
Product Name:1H-Indene, 3-ethyl-
CAS No:2294-91-9
MF:C11H12
MW:144.212983131409
CID:250536
PubChem ID:12337166
Update Time:2025-04-19
1H-Indene, 3-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene, 3-ethyl-
- 3-ethyl-1H-indene
- 3-ETHYLINDENE
- DTXSID00491530
- 2294-91-9
- AKOS006273531
-
- Inchi: 1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-7H,2,8H2,1H3
- InChI Key: YRXLGZMIIFCVJM-UHFFFAOYSA-N
- SMILES: C1(CC)=CCC2C=CC=CC1=2
Computed Properties
- Exact Mass: 144.09396
- Monoisotopic Mass: 144.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.978
- Boiling Point: 225.189°C at 760 mmHg
- Flash Point: 83.641°C
- Refractive Index: 1.556
- PSA: 0
1H-Indene, 3-ethyl- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
2294-91-9 (1H-Indene, 3-ethyl-) Related Products
- 767-60-2(3-Methyl-1H-indene)
- 2177-47-1(2-Methyl-1H-indene)
- 4505-48-0(2-Phenyl-1H-indene)
- 17057-95-3(2,3,4,9-Tetrahydro-1H-fluorene)
- 17059-50-6(2-Ethyl-1H-indene)
- 18657-57-3(1,2-Bis(3-indenyl)ethane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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